5-HT2 agonist-1 (free base)

5-HT2C receptor agonism serotonin receptor pharmacology CNS drug discovery

5-HT2 agonist-1 (Compound free base is a synthetic small-molecule pan-agonist of the serotonin 5-HT2 receptor family, exhibiting binding IC50 values of 10 nM (5-HT2A), 8.3 nM (5-HT2B), and 1.6 nM (5-HT2C). With the molecular formula C19H22N2O2, a molecular weight of 310.39 g/mol, and CAS number 2708279-77-8, this compound belongs to the tryptamine/indole structural class.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B12382210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2 agonist-1 (free base)
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC
InChIInChI=1S/C19H22N2O2/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2/h3-9,13,20,22H,10-12H2,1-2H3
InChIKeyLIJXYAFGSPXNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2 Agonist-1 (Free Base) Procurement Guide: Potency, Selectivity, and Research Utility


5-HT2 agonist-1 (Compound 24) free base is a synthetic small-molecule pan-agonist of the serotonin 5-HT2 receptor family, exhibiting binding IC50 values of 10 nM (5-HT2A), 8.3 nM (5-HT2B), and 1.6 nM (5-HT2C) . With the molecular formula C19H22N2O2, a molecular weight of 310.39 g/mol, and CAS number 2708279-77-8, this compound belongs to the tryptamine/indole structural class . It is supplied as a research-use-only tool compound for investigating depression, alcohol dependence, tobacco and cocaine addiction, inflammation, cluster headache, PTSD, seizure disorders, and other CNS conditions .

Why 5-HT2 Agonist-1 (Free Base) Cannot Be Substituted with Generic 5-HT2 Agonists


The 5-HT2 receptor family comprises three distinct subtypes (5-HT2A, 5-HT2B, and 5-HT2C) with divergent physiological roles and therapeutic implications: 5-HT2A activation mediates psychedelic effects and is implicated in depression and PTSD; 5-HT2B agonism carries potential cardiac valvulopathy risk; and 5-HT2C agonism is associated with appetite suppression, addiction modulation, and anti-seizure activity [1]. Consequently, the functional selectivity ratio across these three subtypes critically determines a compound's research utility and safety profile. Generic substitution with single-subtype-preferring agonists (e.g., 25CN-NBOH for 5-HT2A, lorcaserin for 5-HT2C) or with endogenous serotonin itself, which has markedly different potency and selectivity (5-HT2A IC50 ≈ 39.8 nM [2]), fundamentally alters the experimental pharmacology and cannot recapitulate the same multi-receptor activation pattern [3].

Quantitative Differentiation Evidence for 5-HT2 Agonist-1 (Free Base) vs. Comparators


5-HT2C-Preferring Pan-Agonism vs. Endogenous Serotonin (5-HT): Potency and Subtype Bias

5-HT2 agonist-1 (free base) demonstrates a distinct 5-HT2C-preferring pan-agonism profile with IC50 values of 10 nM (5-HT2A), 8.3 nM (5-HT2B), and 1.6 nM (5-HT2C), yielding a 5-HT2A/2C selectivity ratio of approximately 6.3-fold in favor of 5-HT2C . In contrast, the endogenous ligand serotonin (5-HT) exhibits substantially lower potency at 5-HT2A (IC50 ≈ 39.8 nM) [1]. While systematic parallel-assay data for serotonin across all three 5-HT2 subtypes under identical conditions is not available, literature reports consistently place serotonin's 5-HT2C potency in the range of 10–100 nM depending on assay format [2]. The 5-HT2C-preferring bias of 5-HT2 agonist-1 is pharmacologically meaningful for research programs targeting 5-HT2C-mediated pathways in addiction, feeding, and seizure disorders.

5-HT2C receptor agonism serotonin receptor pharmacology CNS drug discovery

hERG Channel Safety Margin: Reduced Cardiac Liability vs. Typical GPCR Screening Hits

5-HT2 agonist-1 (Compound 24) was tested for hERG potassium channel inhibition and exhibited an IC50 of 3,610 nM (3.61 μM) in a whole-cell patch clamp assay using CHO cells expressing human hERG [1]. Compared to its 5-HT2A receptor IC50 of 10 nM , this yields a hERG/5-HT2A selectivity window of approximately 361-fold. For context, many CNS-penetrant small molecules and known 5-HT2A agonists exhibit substantially narrower hERG windows (e.g., pimavanserin, an approved 5-HT2A inverse agonist, has a reported hERG IC50 of approximately 60–70 nM, giving a ratio of only ≈10–12-fold over its 5-HT2A IC50 of ~6 nM) [2]. A >100-fold hERG window is a commonly accepted early-stage benchmark for reduced cardiac arrhythmia risk.

cardiac safety pharmacology hERG inhibition drug discovery selectivity

Tryptamine/Indole Scaffold Differentiation from Phenethylamine-Class 5-HT2 Agonists

5-HT2 agonist-1 (free base) is built on an N-methyltryptamine (indole) core scaffold with a 2-methoxyphenyl-ethylamine substitution, as confirmed by its SMILES structure OC1=CC=CC2=C1C(CCNCC3=C(OC)C=CC=C3)=CN2C . This differentiates it fundamentally from the two other major structural classes of 5-HT2 agonists: (1) phenethylamine-class agonists such as DOI, TCB-2, and 25CN-NBOH, which are based on a substituted 2,5-dimethoxyphenethylamine backbone, and (2) ergoline-class agonists such as lisuride and LSD. The indole scaffold of 5-HT2 agonist-1 more closely resembles the endogenous ligand serotonin, potentially conferring distinct receptor interaction kinetics (binding pose, residence time) and downstream signaling bias compared to phenethylamine-class ligands [1]. This structural distinction is relevant when research protocols require probing 5-HT2 receptor pharmacology through a chemotype that is topologically distinct from the extensively studied phenethylamine series.

chemical scaffold differentiation tryptamine pharmacology structure-activity relationship

Multi-Indication Research Applicability Spanning 5-HT2A and 5-HT2C-Driven Disorders

The balanced yet 5-HT2C-biased pan-agonism of 5-HT2 agonist-1 (free base) maps onto an unusually broad research indication space. Vendor datasheets consistently reference its utility across depression (5-HT2A/2C), alcoholism (5-HT2A/2C), tobacco and cocaine addiction (5-HT2C-mediated), inflammation (5-HT2A-mediated), cluster headache (5-HT2A/2B), PTSD (5-HT2A), and seizure disorders (5-HT2C-mediated) . This breadth contrasts with single-subtype-selective tool compounds: 25CN-NBOH (5-HT2A-selective, Ki 1.3 nM for 2A vs. 132 nM for 2C; ≈100-fold selective) is optimized for 5-HT2A-specific investigations but lacks meaningful 5-HT2C engagement, while the 5-HT2C-selective agonist lorcaserin (Belviq, EC50 ≈ 10 nM at 5-HT2C with >100-fold selectivity over 5-HT2A) cannot address 5-HT2A-mediated endpoints [1]. For laboratories studying comorbidities where both 5-HT2A and 5-HT2C pathways are implicated—such as substance use disorder with co-occurring depression or PTSD—5-HT2 agonist-1 offers a single-compound solution where otherwise two separate tool compounds would be required.

neuropsychiatric drug discovery substance use disorder CNS polypharmacology

Optimal Research and Industrial Application Scenarios for 5-HT2 Agonist-1 (Free Base)


Substance Use Disorder Research Requiring Dual 5-HT2A/2C Engagement

In preclinical models of alcohol, nicotine, or psychostimulant addiction where both 5-HT2C-mediated impulse control and 5-HT2A-mediated mood regulation pathways are implicated, 5-HT2 agonist-1 (free base) provides a single-agent experimental tool. Its 5-HT2C IC50 of 1.6 nM ensures robust engagement of the addiction-modulating 5-HT2C receptor at low concentrations, while its 5-HT2A IC50 of 10 nM simultaneously activates mood-related circuitry. This dual engagement eliminates the need for co-administration protocols involving separate 5-HT2A- and 5-HT2C-selective compounds, an approach that would introduce pharmacokinetic interaction confounds and require independent dose optimization for each agent. As supported by the compound's multi-indication vendor documentation and established 5-HT2C literature on addiction modulation [1].

hERG-Conscious CNS In Vivo Pharmacology Studies

For in vivo rodent behavioral or disease model studies where cardiac safety is a critical endpoint or potential confound, 5-HT2 agonist-1 (free base) offers a substantial advantage over many 5-HT2-targeting tool compounds. Its hERG IC50 of 3,610 nM provides a ~361-fold selectivity window over its 5-HT2A primary target (IC50 10 nM), as documented in BindingDB/ChEMBL . By contrast, commonly used 5-HT2A agonists such as DOI have been reported to produce cardiovascular effects at behaviorally active doses, potentially confounding CNS-specific interpretations. Researchers designing chronic dosing paradigms or studies in cardiovascular disease models can utilize 5-HT2 agonist-1 to minimize hERG-related QTc prolongation risk as a confounding variable.

Scaffold-Hopping SAR Campaigns in 5-HT2 Medicinal Chemistry

In medicinal chemistry programs seeking to diversify away from the extensively mined phenethylamine and ergoline 5-HT2 agonist chemotypes, 5-HT2 agonist-1 (free base) provides a structurally validated tryptamine/indole starting point. As confirmed by its SMILES structure , the N-methyltryptamine core with 2-methoxyphenyl-ethylamine substitution represents a distinct topological scaffold that retains pan-5-HT2 agonism. This enables SAR exploration around a chemotype that is underrepresented in the commercial 5-HT2 agonist toolbox. The compound's well-characterized potency profile (binding IC50s across all three 5-HT2 subtypes) provides a quantitative baseline for evaluating novel analogs in scaffold-hopping campaigns aimed at identifying back-up series with differentiated physicochemical or DMPK properties.

Multi-Endpoint Neuropsychiatric Disorder Modeling with Comorbidities

For translational research programs modeling complex neuropsychiatric conditions where 5-HT2A and 5-HT2C dysregulation co-occur—such as PTSD with co-morbid alcohol use disorder, or major depressive disorder with co-morbid tobacco addiction—5-HT2 agonist-1 (free base) enables a therapeutically relevant polypharmacology approach. Rather than sequentially testing a 5-HT2A-selective agonist followed by a 5-HT2C-selective agonist in separate cohorts, a single compound with balanced dual activity (5-HT2A IC50 10 nM, 5-HT2C IC50 1.6 nM ) can probe the integrated pharmacology of both receptor subtypes simultaneously, more closely mimicking the polypharmacology proposed for next-generation CNS therapeutics and reducing animal usage in accordance with the 3Rs principle.

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